molecular formula C16H12N2O3 B11108182 4-Benzoylamino-N-methylphthalimide

4-Benzoylamino-N-methylphthalimide

Cat. No.: B11108182
M. Wt: 280.28 g/mol
InChI Key: QJZUVMPELPBGEP-UHFFFAOYSA-N
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Description

4-Benzoylamino-N-methylphthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylamino-N-methylphthalimide typically involves the reaction of phthalic anhydride with N-methylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Phthalic anhydride reacts with N-methylamine to form N-methylphthalimide.

    Step 2: N-methylphthalimide is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylamino-N-methylphthalimide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or phthalimide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phthalimides or benzamides.

Scientific Research Applications

4-Benzoylamino-N-methylphthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-Benzoylamino-N-methylphthalimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 4-Aminophthalimide
  • 4-(N,N-dimethyl)amino-N-methylphthalimide
  • N-methylphthalimide

Comparison: 4-Benzoylamino-N-methylphthalimide is unique due to its benzoylamino group, which imparts distinct chemical and physical properties Compared to 4-aminophthalimide, it has enhanced stability and different photophysical characteristics

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

InChI

InChI=1S/C16H12N2O3/c1-18-15(20)12-8-7-11(9-13(12)16(18)21)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)

InChI Key

QJZUVMPELPBGEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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